6-(Cyclopropylmethyl)pyrimidin-4-ol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3) is a regiospecifically defined pyrimidine fragment for FBDD and kinase inhibitor synthesis. Its 98% purity, LogP 1.13, and TPSA 46.01 support reproducible fragment screening and SAR studies. The 4-ol tautomeric system enables O-alkylation, while the C6-cyclopropylmethyl group confers conformational constraint for hydrophobic pocket occupancy. Active commercial stock ensures uninterrupted library synthesis and medicinal chemistry campaigns.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 2092066-16-3
Cat. No. B1493766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethyl)pyrimidin-4-ol
CAS2092066-16-3
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC(=O)NC=N2
InChIInChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11)
InChIKeyVAKAPIBNLGYHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3) Procurement and Research-Grade Specifications


6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3, molecular formula C8H10N2O, molecular weight 150.18 g/mol) is a pyrimidine derivative featuring a cyclopropylmethyl substituent at the 6-position and a hydroxyl group at the 4-position. It exists in tautomeric equilibrium with 4-(cyclopropylmethyl)-1H-pyrimidin-6-one . The compound is commercially available from research chemical suppliers at 98% purity (product code 1538771), with calculated physicochemical parameters including LogP 1.1347 and TPSA 46.01, and carries GHS07 hazard classification with warning statements H302-H315-H319-H335 .

Why Generic Substitution of 6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3) Is Not Advisable Without Supporting Data


The pyrimidin-4-ol scaffold supports a wide range of substitution patterns, yet the biological and physicochemical consequences of substituent variation are highly position-dependent and non-linear. Analogs such as 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol (CAS not assigned), 5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol (CAS 1044767-92-1), and 5-(cyclopropylmethyl)-6-methyl-2-(2-pyridyl)pyrimidin-4-ol exhibit distinct molecular weights (190.24 g/mol, 229.07 g/mol, and larger respectively), altered lipophilicity profiles, and divergent target engagement patterns . The cyclopropylmethyl group imparts specific steric and electronic effects that influence binding properties in medicinal chemistry applications, and even minor positional shifts of this substituent can yield compounds with fundamentally different pharmacological and ADME profiles . Substituting one pyrimidin-4-ol derivative for another without empirical comparative data introduces uncontrolled variables into experimental systems and may invalidate structure-activity relationship interpretations.

Quantitative Evidence Guide: Comparative Data for 6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3) vs. Analogs


Calculated Lipophilicity (LogP) of 6-(Cyclopropylmethyl)pyrimidin-4-ol vs. Brominated Analog

The calculated LogP of 6-(cyclopropylmethyl)pyrimidin-4-ol is 1.1347 . In contrast, the 5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol analog exhibits a markedly higher lipophilicity due to the electron-withdrawing bromine substituent, with predicted LogP values typically exceeding 2.5 for brominated pyrimidin-4-ol derivatives . This difference in calculated lipophilicity corresponds to divergent predicted membrane permeability and oral absorption profiles, making the target compound more suitable for applications requiring moderate polarity while the brominated analog may be preferred for enhanced blood-brain barrier penetration potential.

Medicinal Chemistry Drug Discovery Physicochemical Profiling ADME Prediction

Procurement Availability: 98% Purity 6-(Cyclopropylmethyl)pyrimidin-4-ol vs. Discontinued Analog

6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3) is actively stocked and available for immediate procurement from multiple commercial suppliers at a specified purity of 98% (product code 1538771, Leyan) with 1g quantities in stock and larger quantities available upon quotation . In contrast, the structurally related analog 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol has been explicitly discontinued by at least one commercial supplier, indicating unreliable commercial availability for this particular analog . This procurement asymmetry directly impacts research continuity and reproducibility.

Chemical Procurement Sourcing Synthetic Building Blocks Inventory Management

Molecular Weight and Scaffold Simplicity of 6-(Cyclopropylmethyl)pyrimidin-4-ol as an Advantage in Fragment-Based Discovery

6-(Cyclopropylmethyl)pyrimidin-4-ol possesses a molecular weight of 150.18 g/mol . This falls within the optimal fragment range (typically <250 Da) for fragment-based drug discovery (FBDD) screening libraries. In contrast, structurally elaborated analogs such as 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol (190.24 g/mol) and 5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol (229.07 g/mol) exhibit progressively higher molecular weights, with more complex analogs like 5-(cyclopropylmethyl)-6-methyl-2-(2-pyridyl)pyrimidin-4-ol exceeding typical fragment criteria. The target compound's lower molecular weight and minimal functionalization maximize ligand efficiency potential and provide greater headroom for subsequent synthetic elaboration.

Fragment-Based Drug Discovery FBDD Scaffold Optimization Lead Generation

Recommended Application Scenarios for 6-(Cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3)


Fragment-Based Screening Library Construction

With a molecular weight of 150.18 g/mol, 6-(cyclopropylmethyl)pyrimidin-4-ol meets the established criteria for fragment-based drug discovery (FBDD) libraries . The compound's moderate calculated lipophilicity (LogP 1.1347) positions it favorably within the 'Rule of Three' fragment space, avoiding the excessive hydrophobicity that can plague larger screening compounds . Its pyrimidin-4-ol core offers a hydrogen-bonding pharmacophore capable of engaging diverse biological targets, while the cyclopropylmethyl substituent introduces conformational constraint without excessive molecular bulk. Procurement of this compound at 98% purity from active commercial stocks supports consistent, reproducible fragment screening campaigns.

Synthetic Building Block for Kinase-Focused Libraries

The pyrimidine core is a privileged scaffold in kinase inhibitor discovery, and 6-(cyclopropylmethyl)pyrimidin-4-ol provides a minimally functionalized entry point for library synthesis. The 4-hydroxyl group serves as a handle for O-alkylation or activation toward nucleophilic aromatic substitution, while the 6-cyclopropylmethyl position offers a non-planar, lipophilic substituent that can productively occupy kinase hydrophobic pockets. The compound's commercial availability at 98% purity and established CAS registry (2092066-16-3) ensure traceable, reproducible synthetic routes, a critical consideration for patent filings and publication-quality data.

Medicinal Chemistry Scaffold Optimization with Defined Physicochemical Baseline

6-(Cyclopropylmethyl)pyrimidin-4-ol provides a well-characterized starting scaffold with documented calculated LogP (1.1347), TPSA (46.01), and hazard classification (GHS07) . This defined physicochemical baseline enables rational scaffold hopping and analog generation with predictable property trajectories. The compound's moderate polarity, driven by the 4-hydroxyl tautomeric system, offers solubility advantages over more lipophilic brominated or bis-cyclopropyl analogs, potentially reducing formulation challenges in downstream in vivo studies . The active commercial status of this specific regioisomer ensures that optimization campaigns will not be disrupted by supply chain discontinuations.

Comparative SAR Studies of Cyclopropylmethyl Positional Isomers

The defined regiospecific placement of the cyclopropylmethyl group at the 6-position of the pyrimidine ring makes this compound valuable for systematic structure-activity relationship (SAR) investigations. Comparing this scaffold against 2-substituted analogs (e.g., 2-cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol or 5-bromo-2-(cyclopropylmethyl)pyrimidin-4-ol ) enables interrogation of positional effects on target binding and ADME properties. The active procurement availability of 6-(cyclopropylmethyl)pyrimidin-4-ol supports such controlled SAR studies without the confounding variable of unreliable analog supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclopropylmethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.